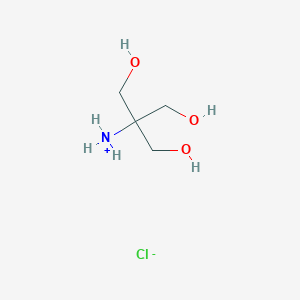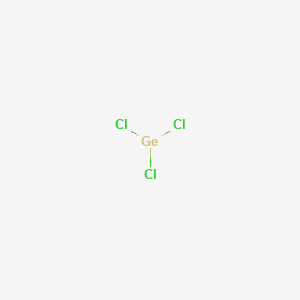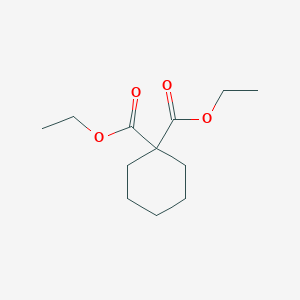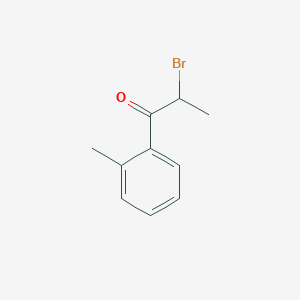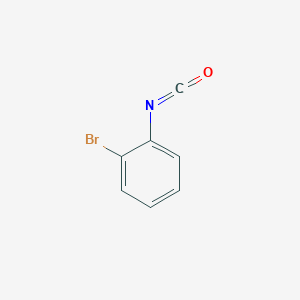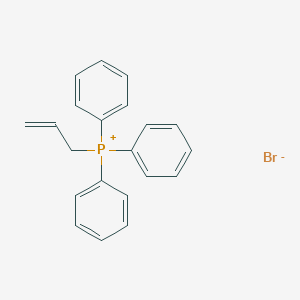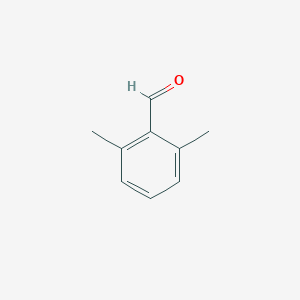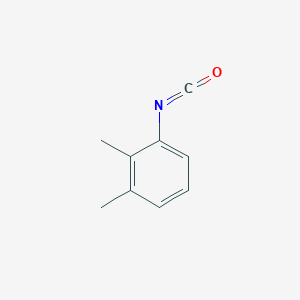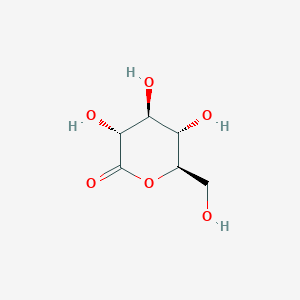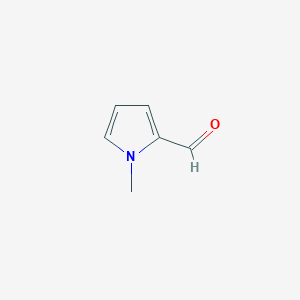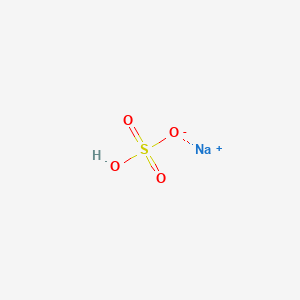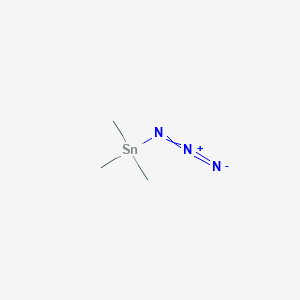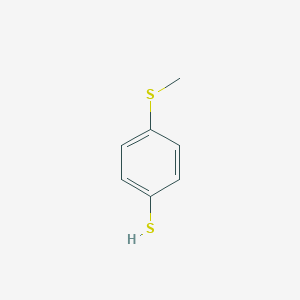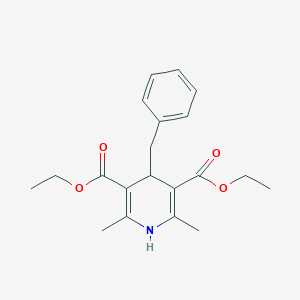
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, also known as BDP, is a compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the family of pyridine carboxylic acids and is commonly used as a building block for the synthesis of other compounds.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. In organic chemistry, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is commonly used as a building block for the synthesis of other compounds, such as polyesters and polyamides. In materials science, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In pharmacology, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been studied for its potential anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and signaling pathways in cells. In particular, 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in immune cells. In vivo studies have shown that 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester can reduce inflammation and tumor growth in animal models of inflammatory diseases and cancer.
実験室実験の利点と制限
One of the main advantages of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester in lab experiments is its relatively simple synthesis method and high yield. 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is not well understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are many potential future directions for research on 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester and related compounds. Another area of interest is the exploration of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's potential applications in materials science, such as the synthesis of new MOFs with improved properties. In pharmacology, there is interest in further exploring 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester's anti-inflammatory and anti-cancer properties, as well as its potential for use in combination therapy with other drugs. Finally, there is interest in further elucidating the mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester, which could lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester is a multi-step process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with benzyl bromide and diethyl carbonate. The reaction is carried out in the presence of a catalyst such as potassium carbonate, and the product is purified using column chromatography. The yield of 3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester obtained from this process is typically around 60-70%.
特性
CAS番号 |
1539-57-7 |
|---|---|
製品名 |
3,5-Pyridinedicarboxylic acid, 4-benzyl-1,4-dihydro-2,6-dimethyl-, diethyl ester |
分子式 |
C20H25NO4 |
分子量 |
343.4 g/mol |
IUPAC名 |
diethyl 4-benzyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-24-19(22)17-13(3)21-14(4)18(20(23)25-6-2)16(17)12-15-10-8-7-9-11-15/h7-11,16,21H,5-6,12H2,1-4H3 |
InChIキー |
JHHPUDNXDLHTHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2)C(=O)OCC)C)C |
その他のCAS番号 |
1539-57-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



